S-6,6'-Dimethyl biphenyl-2,2'-diol

Description

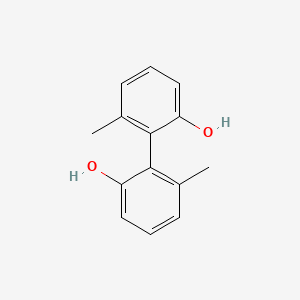

S-6,6'-Dimethyl biphenyl-2,2'-diol is a chiral biphenyl derivative characterized by hydroxyl groups at the 2,2' positions and methyl substituents at the 6,6' positions. Its stereochemistry arises from the (S)-configuration at the axial chirality axis, making it a valuable ligand in asymmetric catalysis. This compound is frequently utilized in the synthesis of enantioselective phosphine-phosphite ligands, such as those derived from Phen-DalPhos systems, which are critical in nickel-catalyzed cross-coupling reactions . The methyl groups at the 6,6' positions provide moderate steric bulk, balancing catalytic activity and selectivity in transition-metal complexes.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-6-methylphenyl)-3-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBUJZVUQOCHLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C2=C(C=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290174 | |

| Record name | 2,2′-Dihydroxy-6,6′-dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32750-01-9 | |

| Record name | 2,2′-Dihydroxy-6,6′-dimethylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32750-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dihydroxy-6,6′-dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

S-6,6'-Dimethyl biphenyl-2,2'-diol is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge about its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a biphenyl core with hydroxyl groups at the 2 and 2' positions. This structure contributes to its solubility and reactivity, making it a candidate for various biological assays.

Biological Activity Overview

1. Antioxidant Activity

Research indicates that biphenyl compounds exhibit significant antioxidant properties. The compound this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Effects

this compound demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis . This suggests potential applications in treating antibiotic-resistant infections.

3. Anticancer Properties

The compound has shown promise in anticancer research. It induces apoptosis in various cancer cell lines by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest . Specifically, it has been effective against lung cancer cell lines such as A549 .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Reactive Oxygen Species (ROS) Generation: The compound promotes ROS production which is critical for its anticancer effects. Elevated ROS levels can lead to oxidative damage to cellular components such as DNA and proteins, triggering apoptosis.

- Mitochondrial Dysfunction: The induction of mitochondrial depolarization is a key mechanism through which this compound exerts its cytotoxic effects on cancer cells .

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on A549 lung cancer cells:

- Findings: The compound caused significant apoptosis characterized by increased ROS levels and mitochondrial dysfunction.

- Methodology: Flow cytometry was used to assess cell viability and apoptosis markers after treatment with varying concentrations of the compound.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial properties of various biphenyl derivatives highlighted:

- Findings: this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains.

- Methodology: Disk diffusion and broth microdilution methods were employed to determine MIC values.

Data Summary

Scientific Research Applications

Catalytic Applications

Chiral Ligands in Asymmetric Synthesis

S-6,6'-Dimethyl biphenyl-2,2'-diol serves as a chiral ligand in several catalytic processes. It is particularly effective in the hydroformylation of olefins and asymmetric hydrogenation reactions. Studies indicate that its use leads to high enantioselectivity due to its unique steric and electronic properties. For instance, it has been utilized to prepare mono- and bidentate phosphites that act as catalysts for the hydroformylation of allyl cyanide and heterocyclic olefins .

Development of Adjustable Axially Chiral Ligands

Recent research has focused on the modification of this compound to create adjustable axially chiral biphenyl ligands. These ligands have shown promise in enhancing the efficiency of asymmetric synthesis by allowing for tunable dihedral angles, which can influence the selectivity of reactions .

Materials Science

Light Stabilizers

The compound is also explored as a potential light stabilizer in polymer formulations. Its structure allows it to absorb UV light effectively, thereby preventing degradation of materials exposed to sunlight. This application is crucial in extending the lifespan of plastics and coatings used outdoors .

Hindered Phenolic Compounds

this compound can be transformed into hindered phenolic antioxidants. These antioxidants are vital in protecting materials from oxidative degradation, making them valuable additives in various industrial applications .

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound's chiral properties make it a candidate for developing pharmaceuticals with specific biological activities. Its derivatives may exhibit enhanced interactions with biological targets due to their stereochemical characteristics. Research is ongoing to investigate these potential medicinal applications further .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

The position and number of substituents on biphenyl diols significantly influence their steric and electronic properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Electronic and Catalytic Performance

Electron-Donating vs. Steric Groups :

- Methoxy-substituted derivatives (e.g., 6,6'-dimethoxy) exhibit electron-donating effects, enhancing metal-ligand electron transfer in photocatalytic reactions . In contrast, methyl and tert-butyl groups prioritize steric control, favoring enantioselective outcomes in hydrogenation and cross-coupling .

- The tert-butyl variant in achieves 100% enantiomeric excess (ee) in Rh-catalyzed hydrogenation, outperforming the 60% ee of the 3,3’,6,6’-tetramethyl analog .

- This compound strikes a balance, enabling efficient catalysis in both Ni- and Rh-based systems without compromising reaction rates .

Q & A

Q. What are the most reliable synthetic methodologies for preparing S-6,6'-dimethyl biphenyl-2,2'-diol?

The compound can be synthesized via oxidative photocatalytic homo-coupling of substituted phenols. For example, 4,4',5,5',6,6'-hexamethyl-[1,1'-biphenyl]-2,2'-diol derivatives were synthesized in 47–61% yield using 1,2-dichloroethane or hexafluoro-2-propanol as solvents under photocatalytic conditions . Key steps include optimizing reaction time (18–24 hours) and solvent choice to balance yield and purity. NMR (¹H, 400–500 MHz) is critical for confirming regioselectivity and structural integrity.

Q. How can the stereochemical purity of this compound be validated?

Chiral HPLC or polarimetry ([α]D measurements) are standard. For example, the (S)-enantiomer of a structurally similar biphenyldiol ligand exhibited [α]D = -78° (THF, c = 0.352 g/100 mL) . X-ray crystallography is recommended for absolute configuration determination, especially when developing new derivatives.

Q. What spectroscopic techniques are essential for characterizing biphenyldiol derivatives?

- ¹H/¹³C NMR : Identifies methyl group environments (δ ~2.2–2.3 ppm for aromatic-adjacent CH₃) and hydroxyl protons (δ ~4.5–5.0 ppm, broad) .

- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- IR spectroscopy : Validates phenolic O–H stretches (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric catalysis?

The methyl groups at the 6,6' positions create a sterically hindered chiral environment, favoring specific transition states. For instance, analogous ligands like BIPHEP and BIPHEPOS improve enantioselectivity in Rh-catalyzed hydroformylation by restricting olefin coordination geometries . Computational studies (DFT) are advised to map steric and electronic contributions to selectivity.

Q. What strategies resolve contradictions in catalytic performance between biphenyldiol ligands and their phosphine derivatives?

Phosphine ligands (e.g., BIPHEPOS) derived from biphenyldiols exhibit higher stability in oxidative conditions but may reduce turnover frequencies due to bulkier substituents. Systematic benchmarking using kinetic studies (e.g., TOF measurements) and in situ IR/NMR monitoring of catalytic cycles can clarify these trade-offs .

Q. How can deuterated analogs of this compound be synthesized for mechanistic studies?

Isotopic labeling follows methods for biphenyl-dₙ derivatives, where biphenyl precursors undergo H/D exchange via catalytic deuteration (e.g., using D₂O and Pd/C) followed by selective functionalization. For example, biphenyl-2,2',6,6'-d₄ was synthesized with >95% deuterium content using a two-step protocol involving deuterium gas and acid-catalyzed exchange .

Q. What role do solvent effects play in the catalytic activity of biphenyldiol-derived ligands?

Polar aprotic solvents (e.g., THF, DCM) improve ligand solubility and metal coordination, while fluorinated alcohols (e.g., hexafluoro-2-propanol) enhance oxidative stability in photocatalytic applications. Solvent screening via UV-Vis spectroscopy (to track ligand-metal binding) and cyclic voltammetry (for redox behavior) is recommended .

Methodological Challenges and Solutions

Q. How to address low yields in biphenyldiol cross-coupling reactions?

Common issues include steric hindrance from methyl groups and competing homo-coupling. Solutions:

- Use electron-deficient aryl partners to accelerate oxidative coupling.

- Employ Pd or Ru catalysts with bulky phosphine ligands (e.g., XPhos) to suppress side reactions .

- Optimize stoichiometry (1:1.2 ratio of phenol to coupling partner) .

Q. What analytical methods differentiate between mono- and bidentate coordination modes of biphenyldiol ligands?

- X-ray crystallography : Directly visualizes ligand-metal binding.

- ³¹P NMR : Detects phosphine ligand coordination shifts (e.g., Δδ ~5–10 ppm for bidentate vs. monodentate) in phosphite derivatives .

- EPR spectroscopy : Useful for paramagnetic metal complexes (e.g., Cu²⁺) to assess ligand field effects.

Q. How to mitigate decomposition of biphenyldiol ligands under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.